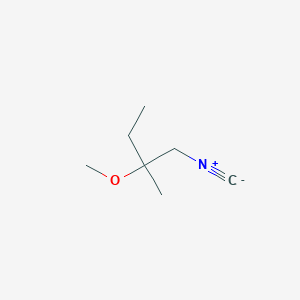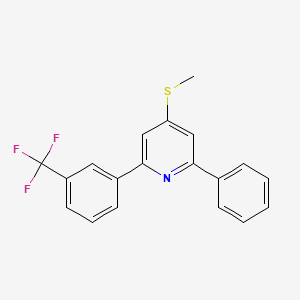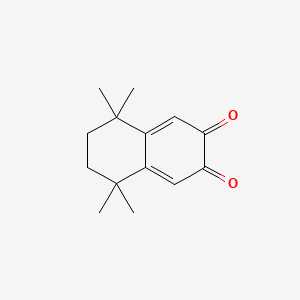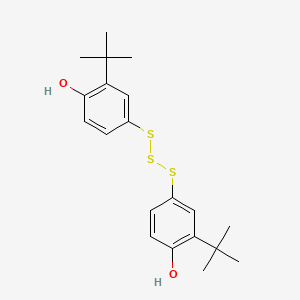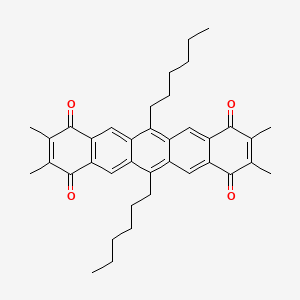
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of pentacene derivatives, which are known for their aromaticity and stability. The presence of hexyl and methyl groups in its structure enhances its solubility and processability, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone typically involves multi-step organic reactions. One common method includes the alkylation of pentacene derivatives followed by oxidation reactions to introduce the tetrone functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents like potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetrone groups.
Substitution: The hexyl and methyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of alkyl or aryl-substituted pentacene derivatives.
Wissenschaftliche Forschungsanwendungen
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism by which 6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone exerts its effects is primarily through its interactions with other molecules. The compound’s aromatic structure allows it to participate in π-π stacking interactions, which can influence its behavior in various environments. Additionally, the presence of electron-donating and electron-withdrawing groups in its structure can modulate its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentacene: A parent compound with similar aromatic properties but lacking the hexyl and methyl substitutions.
6,13-Diphenylpentacene: A derivative with phenyl groups instead of hexyl groups.
2,3,9,10-Tetramethylpentacene: A compound with only methyl substitutions and no hexyl groups.
Uniqueness
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone is unique due to its combination of hexyl and methyl groups, which enhance its solubility and processability. This makes it more suitable for applications in organic electronics and materials science compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
138754-53-7 |
|---|---|
Molekularformel |
C38H42O4 |
Molekulargewicht |
562.7 g/mol |
IUPAC-Name |
6,13-dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone |
InChI |
InChI=1S/C38H42O4/c1-7-9-11-13-15-25-27-17-31-33(37(41)23(5)21(3)35(31)39)19-29(27)26(16-14-12-10-8-2)30-20-34-32(18-28(25)30)36(40)22(4)24(6)38(34)42/h17-20H,7-16H2,1-6H3 |
InChI-Schlüssel |
HNJTVIULRWWZKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C2C=C3C(=CC2=C(C4=CC5=C(C=C41)C(=O)C(=C(C5=O)C)C)CCCCCC)C(=O)C(=C(C3=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
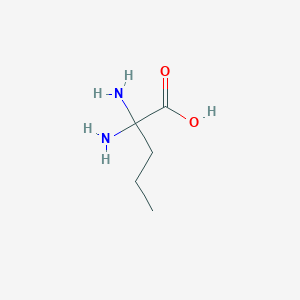

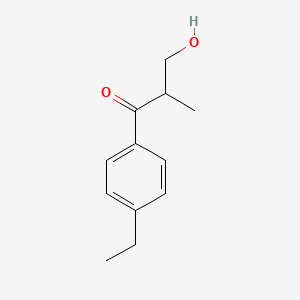
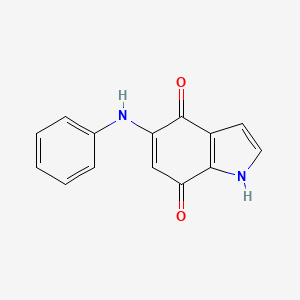

![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)
